Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of complex organic compounds.
Summary of the Application: This compound is an intermediate in the synthesis of the natural product jaspine B, which has been isolated from various sponges and exhibits cytotoxic activity against several human carcinoma cell lines .
Methods of Application or Experimental Procedures: The synthesis of this compound involves a multi-step process starting from L-Serine. The steps include esterification, Bn protection, Boc protection, TBS protection, reduction, and the Corey-Fuchs reaction .
Results or Outcomes: The overall yield of the synthesis process was reported to be 30% .
Specific Scientific Field: This application also falls under the field of Organic Chemistry, specifically in the synthesis of biologically active natural products.
Summary of the Application: This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Methods of Application or Experimental Procedures: .
Results or Outcomes: The compound was synthesized with good yield and selectivity .
Specific Scientific Field: This application is in the field of Organic Chemistry, specifically in the synthesis of chiral organic compounds.
Summary of the Application: (S)-tert-Butyl but-3-yn-2-ylcarbamate is a chiral compound that can be used as a building block in the synthesis of various complex organic molecules .
Methods of Application or Experimental Procedures: The synthesis of this compound typically involves the reaction of an alkynyl bromide with a carbamate, followed by resolution of the racemic mixture .
Results or Outcomes: The compound is typically synthesized with high enantiomeric excess and can be used in subsequent synthetic steps .
Specific Scientific Field: This application is also in the field of Organic Chemistry, specifically in the synthesis of esters.
Summary of the Application: Tertiary butyl esters, including tert-Butyl but-3-yn-2-ylcarbamate, find large applications in synthetic organic chemistry. They can be used as protecting groups or as intermediates in the synthesis of more complex molecules .
Methods of Application or Experimental Procedures: A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
Results or Outcomes: The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
The tert-butyl group (C(CH3)3) acts as a protecting group for the hydroxyl (OH) functionality. Protecting groups are used to temporarily mask the reactivity of a functional group while allowing reactions on other parts of the molecule.
The presence of a terminal alkyne (C≡C) functionality indicates its potential use as a building block in various organic transformations. Alkynes are known for their reactivity in cycloaddition reactions and can be used to create complex carbon skeletons.
tert-Butyl but-3-yn-2-ylcarbamate possesses a linear structure with the following key features:
No data on specific safety hazards associated with tert-Butyl but-3-yn-2-ylcarbamate is currently available []. However, as a general precaution, similar compounds containing alkynes should be handled with care due to their potential explosive nature under specific conditions.
The primary biological activity of tert-butyl but-3-yn-2-ylcarbamate involves its inhibition of acetyl-CoA carboxylase 2. This inhibition affects the fatty acid metabolism pathway, leading to increased mitochondrial fatty acid oxidation and decreased intramyocellular lipid deposition. These effects can enhance insulin sensitivity and improve metabolic health, making it a potential therapeutic agent for conditions such as insulin resistance .
The synthesis of tert-butyl but-3-yn-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with propargyl bromide in the presence of a base like potassium carbonate. This reaction is generally conducted in an organic solvent such as acetonitrile at room temperature.
For industrial applications, the synthesis methods are scaled up for efficiency and yield. Continuous flow reactors and automated systems are often employed to maintain consistent product quality while optimizing reaction conditions .
Tert-butyl but-3-yn-2-ylcarbamate has several applications in biochemical research and pharmaceutical development:
Studies have shown that tert-butyl but-3-yn-2-ylcarbamate interacts specifically with acetyl-CoA carboxylase 2, leading to significant alterations in metabolic processes. The compound's ability to cross biological membranes (blood-brain barrier permeability) enhances its potential as a therapeutic agent .
Several compounds exhibit structural similarities to tert-butyl but-3-yn-2-ylcarbamate. Here are some notable examples:
Compound Name | Similarity Index |
---|---|
(S)-Tert-butyl but-3-yne-2-ylcarbamate | 0.86 |
Tert-butyl hex-5-yne-1-ylcarbamate | 0.88 |
(R)-Tert-butyl but-3-yne-2-ylcarbamate | 0.86 |
Tert-butyl (4-amino butyryl) carbamate | 0.85 |
Tert-butyl (3-(methylamino) propyl) carbamate | 0.88 |
These compounds share structural features with tert-butyl but-3-yn-2-ylcarbamate but may differ in their biological activity and applications. The unique combination of the alkyne moiety and the carbamate functional group in tert-butyl but-3-yn-2-ylcarbamate contributes to its specific inhibitory action on acetyl-CoA carboxylase 2, distinguishing it from similar compounds .